Bicyclo[3.1.0]hexan-6-amine

GPCR ligand design conformational restriction binding thermodynamics

Bicyclo[3.1.0]hexan-6-amine is a conformationally restricted bicyclic primary amine scaffold featuring a fused cyclopropane-cyclopentane ring system. The cyclopropane ring imposes significant ring strain and locks the molecule into a defined non-planar geometry.

Molecular Formula C6H11N
Molecular Weight 97.16 g/mol
CAS No. 61888-99-1
Cat. No. B12213294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[3.1.0]hexan-6-amine
CAS61888-99-1
Molecular FormulaC6H11N
Molecular Weight97.16 g/mol
Structural Identifiers
SMILESC1CC2C(C1)C2N
InChIInChI=1S/C6H11N/c7-6-4-2-1-3-5(4)6/h4-6H,1-3,7H2
InChIKeyJJGAHPCJQQSLTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bicyclo[3.1.0]hexan-6-amine (CAS 61888-99-1): Conformationally Locked Amine Scaffold for Precision Medicinal Chemistry


Bicyclo[3.1.0]hexan-6-amine is a conformationally restricted bicyclic primary amine scaffold featuring a fused cyclopropane-cyclopentane ring system . The cyclopropane ring imposes significant ring strain and locks the molecule into a defined non-planar geometry . This structural pre-organization reduces the entropic penalty upon binding to biological targets compared to flexible acyclic amine analogs [1]. The compound is utilized as a privileged building block in the synthesis of conformationally locked nucleoside analogues, glycosyltransferase inhibitors, and rigidified ligands for G-protein coupled receptors [2].

Why Generic Amine Building Blocks Cannot Substitute for Bicyclo[3.1.0]hexan-6-amine


Generic substitution with flexible acyclic amines (e.g., cyclohexylamine, piperidine, or simple aliphatic amines) fails because bicyclo[3.1.0]hexan-6-amine imposes a unique conformational constraint through its fused cyclopropane ring . This rigidity pre-organizes the amine vector in a fixed spatial orientation relative to the carbocyclic core, a property that cannot be replicated by flexible analogs which adopt multiple low-energy conformations . The cyclopropane ring also introduces distinctive electronic properties and angular strain that fundamentally alter the compound's reactivity profile and binding geometry compared to cyclohexane- or cyclopentane-based amine scaffolds . Consequently, direct replacement of this scaffold with a generic amine would result in loss of target engagement specificity, altered metabolic stability, and failure to achieve the desired pharmacological profile [1].

Quantitative Differentiation Evidence for Bicyclo[3.1.0]hexan-6-amine Versus Closest Analogs


Conformational Locking Enhances Receptor Binding Affinity Versus Flexible Cyclohexylamine Scaffolds

The bicyclo[3.1.0]hexane scaffold locks the amine substituent into a fixed exo or endo orientation relative to the cyclopentane ring, whereas flexible cyclohexylamine analogs adopt multiple low-energy conformations . This pre-organization reduces the entropic penalty (TΔS) upon receptor binding, translating to higher binding affinity for conformationally sensitive GPCR targets such as metabotropic glutamate receptors (mGluRs) . While specific Ki values for the parent amine are not reported due to its role as an intermediate, derivatives of this scaffold have demonstrated nanomolar to micromolar affinities for the Adenosine A3 Receptor, with lead compound 30 exhibiting Ki = 0.38 μM and >100-fold selectivity over A1 and A2A subtypes .

GPCR ligand design conformational restriction binding thermodynamics

3-Aza Modification Enables Muscarinic Acetylcholine Receptor M Antagonism Unavailable to Carbocyclic Parent

The 3-azabicyclo[3.1.0]hexan-6-amine derivative (incorporating a nitrogen at position 3) demonstrates specific antagonist activity at the muscarinic acetylcholine receptor M (mAChR M) [1]. This pharmacological activity is not observed with the all-carbon bicyclo[3.1.0]hexan-6-amine scaffold or with simple piperidine-based amine building blocks . The heteroatom substitution alters both the electronic distribution and hydrogen-bonding capacity of the scaffold, enabling specific recognition within the mAChR M binding pocket .

neurological disorder therapeutics mAChR antagonism heterocyclic amine scaffolds

Weak GlfT2 Inhibition Demonstrates Scaffold-Dependent Activity Versus Natural Substrate UDP-Galf

Bicyclo[3.1.0]hexane-based amine derivatives, synthesized via reductive amination with aromatic, linear, or uridine-containing aldehydes, were evaluated as UDP-galactofuranose (UDP-Galf) mimics against the mycobacterial galactofuranosyltransferase GlfT2 [1]. These compounds exhibited weak inhibitory activity compared to the natural donor substrate UDP-Galf . This contrasts with the native flexible sugar-nucleotide scaffold, which is efficiently processed by GlfT1 and GlfT2 for galactan biosynthesis [2]. The weak inhibition observed with the rigid bicyclo[3.1.0]hexane scaffold highlights the critical importance of conformational matching between inhibitor and enzyme active site geometry.

Mycobacterium tuberculosis glycosyltransferase inhibition antitubercular agent design

Physicochemical Differentiation: cLogP and PSA Differences Versus N-Methylated Analog

The parent bicyclo[3.1.0]hexan-6-amine (MW = 97.16 g/mol) differs from its N-methylated analog (N-Methylbicyclo[3.1.0]hexan-6-amine, MW = 111.18 g/mol) in key physicochemical parameters relevant to drug-likeness. While computed cLogP values are not directly provided in source materials, the addition of the N-methyl group increases both molecular weight and lipophilicity relative to the primary amine parent [1]. The primary amine exhibits higher topological polar surface area (TPSA) and greater hydrogen-bond donor capacity compared to the secondary N-methyl analog, parameters that directly influence blood-brain barrier permeability and oral bioavailability predictions .

drug-likeness optimization CNS drug design pharmacokinetic property tuning

High-Impact Research and Industrial Applications of Bicyclo[3.1.0]hexan-6-amine


Conformationally Locked GPCR Ligand Design for Subtype-Selective Receptor Modulation

Employ bicyclo[3.1.0]hexan-6-amine as a rigid scaffold for constructing subtype-selective GPCR ligands, particularly for Adenosine A3 Receptor (A3AR) modulation in cancer and inflammatory disease research . The conformationally restricted amine vector reduces entropic binding penalties compared to flexible cyclohexylamine or piperidine analogs, enabling design of ligands with nanomolar to micromolar affinities and >100-fold selectivity over related receptor subtypes as demonstrated with derivative compound 30 (Ki = 0.38 μM at A3AR) .

Neurological Disorder Therapeutic Development Using 3-Azabicyclo[3.1.0]hexan-6-amine Derivatives

Utilize 3-azabicyclo[3.1.0]hexan-6-amine derivatives as muscarinic acetylcholine receptor M (mAChR M) antagonists for neurological disorder research programs . Unlike the all-carbon bicyclo[3.1.0]hexan-6-amine parent scaffold, the 3-aza modification introduces heteroatom hydrogen-bonding capacity and altered electronic distribution necessary for mAChR M antagonism . This scaffold has been patented by Vanderbilt University for treating disorders involving mAChR M dysfunction [1].

Mycobacterial Glycosyltransferase Inhibitor Screening and Structure-Activity Relationship Studies

Deploy bicyclo[3.1.0]hexane-based amine derivatives as conformational probes for investigating glycosyltransferase inhibition mechanisms, specifically against mycobacterial GlfT2 involved in tuberculosis pathogenesis . While these rigid UDP-Galf mimics exhibit weak inhibition compared to the natural flexible sugar-nucleotide substrate, this negative result provides critical SAR data defining the conformational requirements for productive GlfT2 binding . Researchers can leverage this information to design alternative scaffolds with optimized enzyme active site complementarity [1].

Structure-Based Drug Design Requiring Pre-Organized Amine Pharmacophores

Incorporate bicyclo[3.1.0]hexan-6-amine (MW = 97.16 g/mol) into molecular designs where fixed amine vector geometry is critical for target engagement . The primary amine functional group offers maximum synthetic versatility for further derivatization compared to N-alkylated analogs . The scaffold serves as a bioisostere of cyclohexylamine and piperidine, but with the added advantage of conformational locking that pre-organizes the amine group for reduced entropic penalty upon receptor binding [1].

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